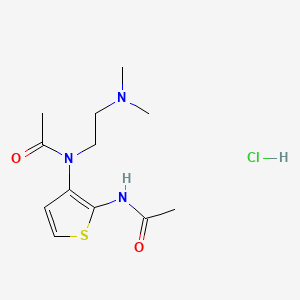
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thienyl group, an acetylamino group, and a dimethylaminoethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the thienyl derivative, followed by the introduction of the acetylamino group. The final step involves the addition of the dimethylaminoethyl group and the formation of the monohydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes.
Biological Activity
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride (CAS Number: 122777-82-6) is a synthetic compound characterized by its unique thienyl and dimethylamino functional groups. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H20ClN3O2S
- Molecular Weight : 305.824 g/mol
- IUPAC Name : N-[3-[acetyl(2-dimethylaminoethyl)amino]thiophen-2-yl]acetamide hydrochloride
- SMILES : CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, based on its structural components, it is hypothesized to exhibit various pharmacological effects.
- Antimicrobial Activity : Compounds with thienyl structures often demonstrate antimicrobial properties. The acetylamino group may enhance this activity by improving solubility and bioavailability.
- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms such as inducing apoptosis or inhibiting cell proliferation.
- Neuropharmacological Effects : The dimethylamino group is associated with neurotransmitter modulation, potentially impacting mood and cognitive functions.
Table 1: Comparison of Related Compounds
Pharmacokinetics
The pharmacokinetic profile of Acetamide derivatives typically includes:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : Wide distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion of metabolites.
Safety and Toxicology
Currently, there is no specific toxicological data available for Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-. However, the safety profile can be inferred from related compounds:
Properties
CAS No. |
122777-82-6 |
|---|---|
Molecular Formula |
C12H20ClN3O2S |
Molecular Weight |
305.83 g/mol |
IUPAC Name |
N-[3-[acetyl-[2-(dimethylamino)ethyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-9(16)13-12-11(5-8-18-12)15(10(2)17)7-6-14(3)4;/h5,8H,6-7H2,1-4H3,(H,13,16);1H |
InChI Key |
QNDRHERDCRTMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















